molecular formula C9H11N3O2 B225662 4-Nitrobenzaldehyde dimethylhydrazone CAS No. 10424-92-7

4-Nitrobenzaldehyde dimethylhydrazone

Cat. No.: B225662
CAS No.: 10424-92-7
M. Wt: 193.20 g/mol
InChI Key: IPBHNKLEYSNEBU-UHFFFAOYSA-N
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Description

4-Nitrobenzaldehyde dimethylhydrazone is an organic compound with the molecular formula C9H11N3O2. It is a derivative of 4-nitrobenzaldehyde, where the aldehyde group is converted into a dimethylhydrazone group. This compound is known for its applications in various fields of scientific research, including chemistry and biology.

Scientific Research Applications

4-Nitrobenzaldehyde dimethylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other hydrazone derivatives.

    Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzaldehyde dimethylhydrazone can be synthesized through the reaction of 4-nitrobenzaldehyde with 1,1-dimethylhydrazine. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction is straightforward and involves the condensation of the aldehyde group with the hydrazine derivative to form the hydrazone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzaldehyde dimethylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzaldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-aminobenzaldehyde dimethylhydrazone.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: 4-Nitrobenzoic acid derivatives.

    Reduction: 4-Aminobenzaldehyde dimethylhydrazone.

    Substitution: Various substituted benzaldehyde dimethylhydrazone derivatives.

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde dimethylhydrazone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: The parent compound, which lacks the dimethylhydrazone group.

    4-Aminobenzaldehyde dimethylhydrazone: A reduced form of 4-nitrobenzaldehyde dimethylhydrazone.

    Benzaldehyde dimethylhydrazone: A similar compound without the nitro group.

Uniqueness: this compound is unique due to the presence of both the nitro and dimethylhydrazone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

N-methyl-N-[(4-nitrophenyl)methylideneamino]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11(2)10-7-8-3-5-9(6-4-8)12(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBHNKLEYSNEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270679
Record name 4-Nitrobenzaldehyde 2,2-dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10424-92-7
Record name 4-Nitrobenzaldehyde 2,2-dimethylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10424-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzaldehyde 2,2-dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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